1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole
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Overview
Description
1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxymethyl, trifluoromethyl, and dioxaborolan groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring followed by the introduction of the methoxymethyl, trifluoromethyl, and dioxaborolan groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biological studies, helping to elucidate molecular interactions and pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate or pharmacological tool.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or as a catalyst in a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyrazole
- 1-(Methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-chloropyrazole
Uniqueness
Compared to similar compounds, 1-(Methoxymethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.
Properties
IUPAC Name |
1-(methoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF3N2O3/c1-10(2)11(3,4)21-13(20-10)9-8(12(14,15)16)6-17-18(9)7-19-5/h6H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQLGYUUBLDCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2COC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF3N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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